N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Description
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring, a benzyl group, and a thianyl moiety
Properties
IUPAC Name |
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(19-15-16-5-2-1-3-6-16)21-10-4-9-20(11-12-21)17-7-13-23-14-8-17/h1-3,5-6,17H,4,7-15H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYQJXNUCKXXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring is synthesized through a cyclization reaction involving appropriate amine precursors under controlled conditions.
Introduction of the Thianyl Group: The thianyl group is introduced via a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the diazepane ring.
Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl or thianyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups at the benzyl or thianyl positions.
Scientific Research Applications
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinesulfonamide: Shares structural similarities but differs in the presence of a piperazine ring instead of a diazepane ring.
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
IUPAC Name: this compound
CAS Number: 2034610-02-9
Molecular Formula: C18H27N3OS
Molecular Weight: 345.48 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Diazepane Ring: Cyclization of appropriate amine precursors.
- Introduction of the Thianyl Group: Nucleophilic substitution with a thianyl precursor.
- Benzylation: Addition of the benzyl group using benzyl chloride.
- Carboxamide Formation: Amidation reaction with a carboxylic acid derivative.
Biological Activity
This compound has been investigated for various biological activities, including:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The potential for N-benzyl derivatives to inhibit bacterial growth has been explored, suggesting that modifications in the thianyl and diazepane moieties can enhance activity against specific pathogens.
Anticancer Properties
Studies have shown that certain diazepane derivatives can induce apoptosis in cancer cells by interacting with cellular targets. The mechanism may involve the modulation of enzyme activity or disruption of critical cellular processes.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and has potential implications in drug design for metabolic disorders.
The mechanism by which this compound exerts its effects likely involves:
- Binding to Enzymes or Receptors: The compound may bind to active sites on enzymes, inhibiting their function.
- Modulation of Signaling Pathways: It may affect signaling pathways related to cell survival and proliferation.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
These findings suggest that structural modifications in diazepane derivatives can significantly influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
